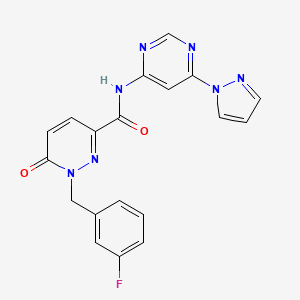
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H14FN7O2 and its molecular weight is 391.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazole ring (known for various biological activities)
- A pyrimidine moiety
- A dihydropyridazine core
- A fluorobenzyl group , which may enhance its pharmacological profile.
2.1 Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been documented to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives can inhibit cancer cell lines effectively, with some compounds demonstrating IC50 values in the low micromolar range .
2.2 Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have demonstrated that certain pyrazole-based compounds can reduce inflammation markers in animal models, suggesting a potential therapeutic application for inflammatory diseases .
2.3 Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal pathogens, indicating possible applications in treating infections .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammatory responses.
- Receptor Modulation : The compound may interact with various receptors, including estrogen and cholecystokinin receptors, contributing to its diverse biological effects .
4.1 Case Study: Anticancer Screening
In a study published by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The results indicated that certain pyrazole derivatives significantly inhibited spheroid growth, suggesting their potential as anticancer agents .
4.2 Case Study: Anti-inflammatory Activity
Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity through TNF-α and IL-6 inhibition assays. Some compounds exhibited up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
5. Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction in TNF-α and IL-6 levels | |
| Antimicrobial | Efficacy against bacterial strains |
6. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory domains. Further studies are warranted to elucidate its full potential and mechanisms of action.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN7O2/c20-14-4-1-3-13(9-14)11-27-18(28)6-5-15(25-27)19(29)24-16-10-17(22-12-21-16)26-8-2-7-23-26/h1-10,12H,11H2,(H,21,22,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLQDCQDWIJOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














